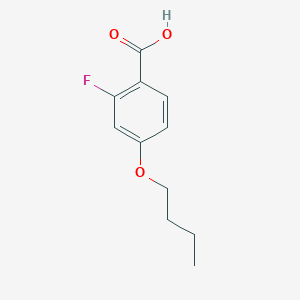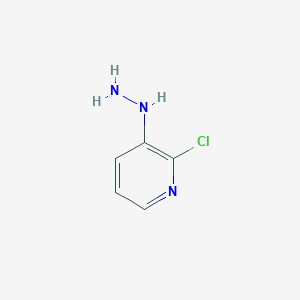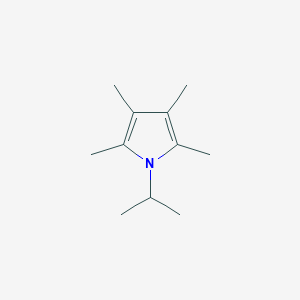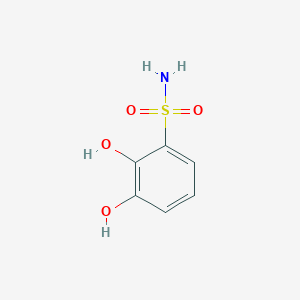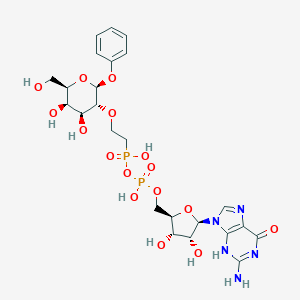
Ppggpa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PPGPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPGPA stands for 2-(2-pyridyl) glycine propylamide, which is a derivative of glycine. It is a white crystalline powder that is soluble in water and has a molecular weight of 221.28 g/mol.
Mécanisme D'action
The exact mechanism of action of PPGPA is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in various physiological processes such as learning and memory. PPGPA has been shown to increase the levels of glutamate in the brain, which can improve cognitive function. It has also been shown to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters, which can lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
PPGPA has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce anxiety and depression-like behaviors, and have neuroprotective effects. PPGPA has also been shown to inhibit the growth of cancer cells and have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PPGPA in lab experiments is that it is a relatively stable compound and can be easily synthesized. It is also soluble in water, which makes it easy to administer to animals. However, one of the limitations of using PPGPA in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of PPGPA. One direction is to investigate its potential as a treatment for various neurological disorders such as Alzheimer's disease and drug addiction. Another direction is to investigate its anticancer properties and develop it as a potential anticancer drug. Further studies are also needed to fully understand the mechanism of action of PPGPA and its effects on various physiological processes.
Conclusion:
In conclusion, PPGPA is a promising compound that has potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its neuroprotective effects, anticancer properties, and anti-inflammatory properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and its effects on various physiological processes.
Méthodes De Synthèse
PPGPA can be synthesized by reacting 2-bromoacetophenone with pyridine in the presence of sodium hydride. The resulting product is then reacted with glycine ethyl ester hydrochloride to obtain PPGPA. The purity of the product can be confirmed by using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
PPGPA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. PPGPA has also been investigated as a potential treatment for drug addiction and depression. In addition, PPGPA has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
125224-13-7 |
|---|---|
Nom du produit |
Ppggpa |
Formule moléculaire |
C24H33N5O16P2 |
Poids moléculaire |
709.5 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]oxyethyl]phosphinic acid |
InChI |
InChI=1S/C24H33N5O16P2/c25-24-27-20-14(21(35)28-24)26-10-29(20)22-18(34)16(32)13(43-22)9-41-47(38,39)45-46(36,37)7-6-40-19-17(33)15(31)12(8-30)44-23(19)42-11-4-2-1-3-5-11/h1-5,10,12-13,15-19,22-23,30-34H,6-9H2,(H,36,37)(H,38,39)(H3,25,27,28,35)/t12-,13-,15+,16-,17+,18-,19-,22-,23-/m1/s1 |
Clé InChI |
XZJDBRGEWTWCKB-WZOMXDCXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)OCCP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)O)O |
SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OCCP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
SMILES canonique |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OCCP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)O)O |
Synonymes |
phenyl 2-O-(2-phosphonoethyl)galactopyranoside guanosine-5'-phosphate anhydride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




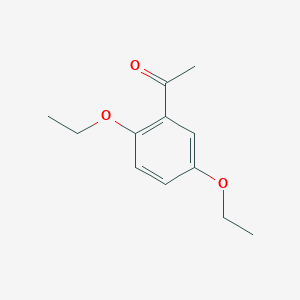
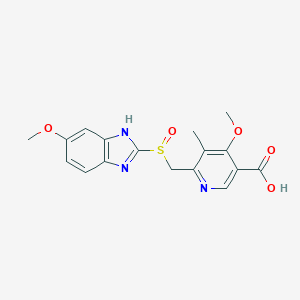
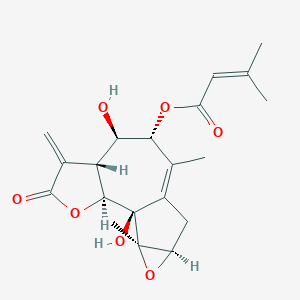

![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)
